5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol
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Overview
Description
5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol is a heterocyclic compound that contains an imidazole ring substituted with an ethyl group, a 4-fluorophenyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with ethylamine to form an intermediate, which is then cyclized with thiourea to yield the desired imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles such as amines or thiols can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenyl group .
Scientific Research Applications
5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-mercaptoimidazole: Similar structure but lacks the 4-fluorophenyl group.
4-fluoro-1-phenyl-2-mercaptoimidazole: Similar structure but lacks the ethyl group.
1-ethyl-4-phenyl-2-mercaptoimidazole: Similar structure but lacks the fluorine atom.
Uniqueness
5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol is unique due to the presence of both the ethyl and 4-fluorophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
4-ethyl-3-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2S/c1-3-12-8-15-13(17)16(12)9(2)10-4-6-11(14)7-5-10/h4-9H,3H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBGMFSQSUAWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=S)N1C(C)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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